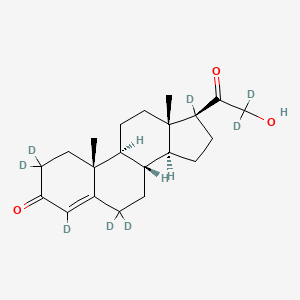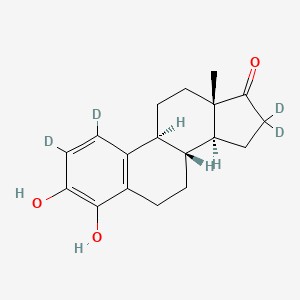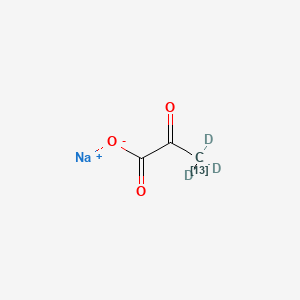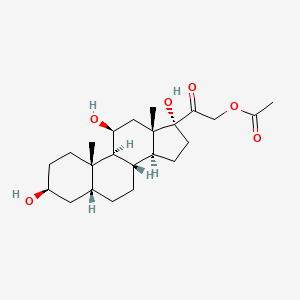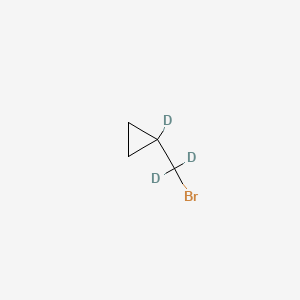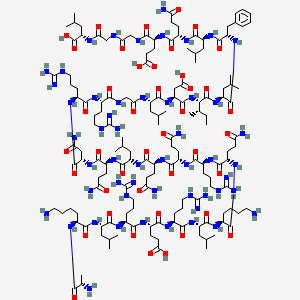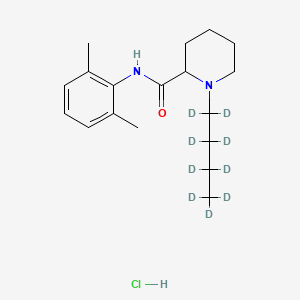
Bupivacaine-d9 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bupivacaine-d9 Hydrochloride is the labelled analogue of Bupivacaine . Bupivacaine is a medication used to decrease feeling in a specific area . It is a potent local anesthetic with unique characteristics from the amide group of local anesthetics . Local anesthetics are used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .
Molecular Structure Analysis
The molecular formula of Bupivacaine-d9 Hydrochloride is C18H29ClN2O . The structure includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The exact mass is 333.2533320 g/mol .Physical And Chemical Properties Analysis
Bupivacaine-d9 Hydrochloride has a molecular weight of 333.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The topological polar surface area is 32.3 Ų . The heavy atom count is 22 . The complexity is 321 .Applications De Recherche Scientifique
Analytical Method Development
Bupivacaine Hydrochloride's properties have led to the development of analytical methods for its detection and quantification in pharmaceutical preparations. The development of a fast, simple, and sensitive spectrophotometric method for the determination of bupivacaine in pharmaceutical preparations has been a subject of study. This method is crucial for ensuring the quality and safety of pharmaceutical products containing bupivacaine (Corciovă, 2013).
Veterinary Applications
In veterinary medicine, bupivacaine hydrochloride is used to reduce the amount of general anesthesia needed and to manage post-procedural pain in animals, such as in dental procedures for infant pigs. Research into its duration of action provides insights into optimizing its use for animal welfare (Holman et al., 2014).
Drug Formulation and Delivery
Bupivacaine hydrochloride's formulation into an aqueous suspension of multivesicular liposomes provides long-lasting analgesia for up to 72 hours, which is a significant improvement over traditional formulations. This formulation is used in a variety of surgical procedures, demonstrating its versatility in medical applications (Lambrechts et al., 2013).
Material Science and Drug Stability
The thermal and X-ray analysis of bupivacaine hydrochloride contributes to our understanding of its physical and chemical properties, which is essential for the development of stable and effective pharmaceutical formulations. Such studies ensure the drug's efficacy and safety when used in medical treatments (Sykuła-Zając et al., 2011).
Liposomal Formulations for Prolonged Analgesia
The preparation and characterization of liposomal bupivacaine for prolonged analgesia demonstrate the ongoing efforts to improve postoperative pain management. These formulations aim to provide safe, effective, and prolonged analgesia, enhancing patient recovery and comfort (Grant et al., 2001).
Safety And Hazards
When handling Bupivacaine-d9 Hydrochloride, one should avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . It is also advised to avoid contact with skin, eyes, or clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-WXBJMGRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747233 |
Source


|
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bupivacaine-d9 Hydrochloride | |
CAS RN |
1286973-34-9 |
Source


|
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
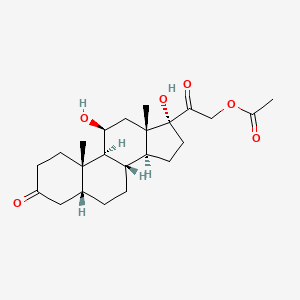
![Carbamic acid, [2-(hydroxyamino)-1-methylethyl]-, 1,1-dimethylethyl ester, (S)-](/img/no-structure.png)
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)
